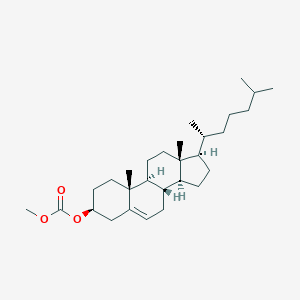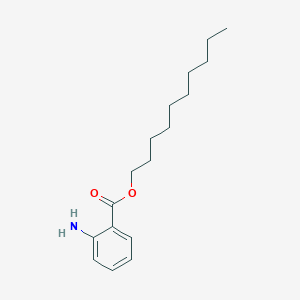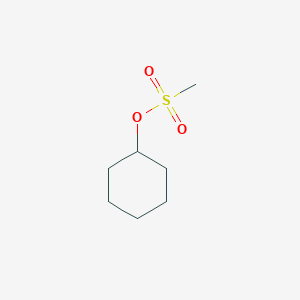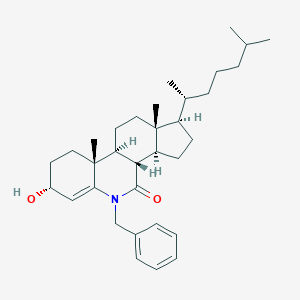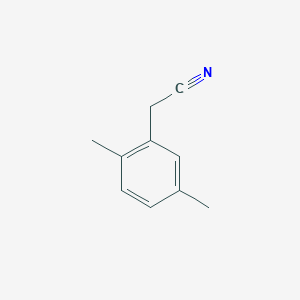
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan, also known as ECD, is a cyclic ether compound that is commonly used in scientific research. It is a colorless liquid with a molecular formula of C8H14O2 and a molecular weight of 142.20 g/mol. ECD is an important chemical compound that has a wide range of applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan is not fully understood, but it is believed to act as a Lewis acid catalyst, promoting various chemical reactions. 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan has been shown to be effective in promoting the formation of cyclic ethers, as well as in the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan has not been extensively studied in terms of its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan in lab experiments is its ability to promote various chemical reactions. It is also relatively inexpensive and easy to obtain. However, one limitation of using 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan is its low boiling point, which can make it difficult to handle in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan. One area of interest is the development of new methods for synthesizing 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan with improved yields and purity. Another area of interest is the use of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan as a catalyst in new chemical reactions, particularly those involving the synthesis of pharmaceuticals and other high-value compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan, as well as its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan has been widely used in scientific research due to its unique properties and applications. One of the most common uses of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan is as a solvent for various chemical reactions. It is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Propiedades
Número CAS |
16278-06-1 |
|---|---|
Nombre del producto |
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan |
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-(1-ethylcyclopropyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-3-9(4-5-9)8(2)10-6-7-11-8/h3-7H2,1-2H3 |
Clave InChI |
BLQNGAUNTBWUFL-UHFFFAOYSA-N |
SMILES |
CCC1(CC1)C2(OCCO2)C |
SMILES canónico |
CCC1(CC1)C2(OCCO2)C |
Sinónimos |
1,3-Dioxolane, 2-(1-ethylcyclopropyl)-2-methyl- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


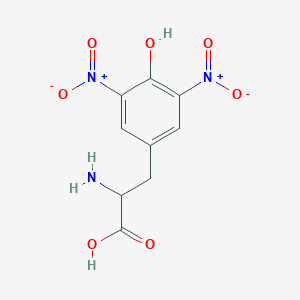
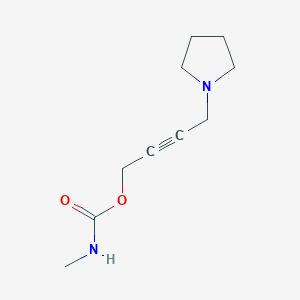
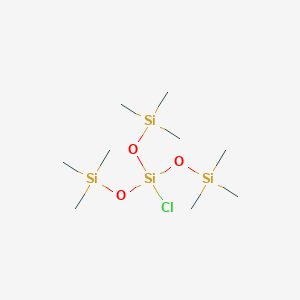
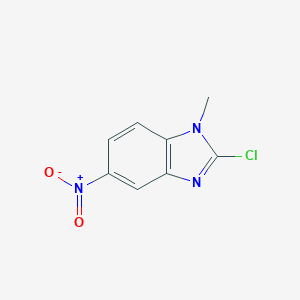
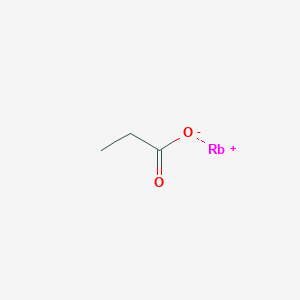
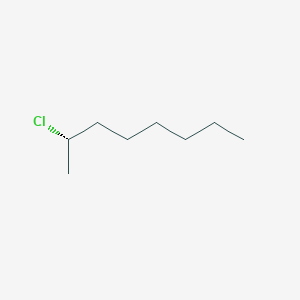
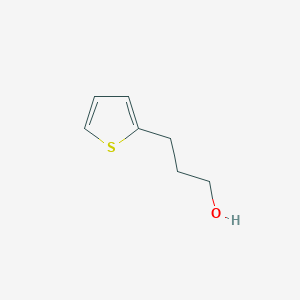

![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)
